N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound, also known as DBIBO-NH, is a benzotriazole-based reagent that has been used in several chemical reactions and biological assays. In
Scientific Research Applications
Antibacterial Potential
N-substituted sulfonamides bearing the benzodioxane moiety have been studied for their antibacterial properties. For instance, compounds synthesized from N-2,3-dihydrobenzo[1,4]dioxin-6-amine showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). Additionally, another study revealed that synthesized sulfonamides bearing a 1,4-benzodioxin ring exhibited significant antibacterial potential, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Biofilm Inhibition and Cytotoxicity
Compounds derived from 1,4-benzodioxane-6-amine have been studied for their ability to inhibit bacterial biofilms. Some synthesized molecules displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis while exhibiting docile cytotoxicity (Abbasi et al., 2020).
Enzyme Inhibitory Potential
The enzyme inhibitory potential of certain sulfonamides with benzodioxane and acetamide moieties has been explored. Synthesized compounds were tested against enzymes like α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity (Abbasi et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives, closely related to benzodioxane, have been synthesized to study their effect in inhibiting corrosion against steel in acidic solutions. These inhibitors offered high inhibition efficiencies and can be adsorbed onto surfaces via physical and chemical means (Hu et al., 2016).
Neuroprotection in Cerebral Ischemia
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, an analog of benzodioxane derivatives, has shown neuroprotective effects against global ischemia, even when administered hours after an ischemic challenge (Sheardown et al., 1990).
Antitumor Activity
Research has been conducted on benzotriazine 1,4-dioxide class of anticancer drugs, related to the benzodioxane structure. These drugs produce oxidizing radicals post one-electron reduction, demonstrating potential in anticancer therapies (Anderson et al., 2003).
Antirheumatic Agents
Novel methotrexate derivatives with dihydro-2H-1,4-benzothiazine or dihydro-2H-1,4-benzoxazine have been synthesized, showing potent antiproliferative activities and potential as safe antirheumatic agents (Matsuoka et al., 1997).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-20(22-15-9-10-18-19(14-15)29-13-12-28-18)8-2-1-5-11-25-21(27)16-6-3-4-7-17(16)23-24-25/h3-4,6-7,9-10,14H,1-2,5,8,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRPQLJUSBTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.